O-tert-butyl-D-threonineamide
Description
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Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide |
InChI |
InChI=1S/C8H18N2O2/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H2,10,11)/t5-,6+/m0/s1 |
InChI Key |
LJXOCWAZFOHMPH-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)N)N)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Solid Acid-Catalyzed tert-Butylation
The method described in Chinese patent CN110790673A for L-threonine derivatives provides a viable template for D-threonine. Using ZSM-5-supported silicotungstic acid as a catalyst, tert-butyl methyl ether (TBME) or tert-butyl alcohol (TBA) serves as the butylating agent. Key parameters include:
-
Temperature Gradients : Initial reaction at 30–50°C for 3–10 hours, followed by a second stage at 50–70°C.
-
Catalyst Loading : 0.5–2 wt% relative to D-threonine.
-
Solvent System : Tetrahydrofuran (THF), 1,4-dioxane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
For D-threonine, identical conditions yield O-tert-butyl-D-threonine with >80% efficiency, as confirmed by comparative HPLC analysis. The solid acid catalyst minimizes racemization, preserving the D-configuration at the α-carbon.
Alternative tert-Butylating Agents
While TBME and TBA are standard, isobutene gas offers a cost-effective alternative. However, its use necessitates cryogenic conditions (-50°C) to maintain homogeneity, increasing energy costs and safety risks. Tert-butyl acetate with perchloric acid, as reported in glutamic acid derivatives, shows limited applicability here due to competing esterification at the carboxylic acid.
Carboxylic Acid Activation and Amidation
After hydroxyl protection, the carboxylic acid undergoes activation followed by amidation. This step must avoid epimerization and ensure high yields.
Amino Group Protection
To prevent undesired peptide bond formation during amidation, the amino group is typically protected. Boc (tert-butoxycarbonyl) protection is ideal due to its compatibility with subsequent steps:
-
Boc Protection : React O-tert-butyl-D-threonine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) at 0–25°C for 2–4 hours.
-
Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.
-
Amidation : Treat the acyl chloride with ammonium hydroxide (28% NH₃) in tetrahydrofuran (THF) at -15°C for 1 hour, yielding Boc-O-tert-butyl-D-threonineamide.
-
Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30 minutes, isolating this compound via vacuum distillation.
Direct Amidation via Coupling Reagents
Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable one-pot amidation without intermediate isolation:
| Parameter | HATU Method | Acyl Chloride Method |
|---|---|---|
| Activation Agent | HATU (1.1 eq) | SOCl₂ (2.0 eq) |
| Base | DIPEA (3.0 eq) | None |
| Ammonia Source | NH₄Cl (2.5 eq) | NH₄OH (excess) |
| Yield | 85–90% | 70–75% |
| Racemization Risk | <1% | 3–5% |
The HATU method minimizes racemization and simplifies purification, though at higher reagent costs.
Stereochemical Integrity and Analytical Validation
Preserving the D-configuration is critical. Chiral HPLC and polarimetry confirm stereochemical fidelity:
-
Chiral HPLC : YMC Chiral ART Amylose-C column, 90:10 hexane/isopropanol, 1.0 mL/min. Retention time: 12.3 min (D-enantiomer) vs. 14.7 min (L-enantiomer).
-
Specific Rotation : [α]²⁵D = +8.4° (c = 1, H₂O), matching literature values for D-threonine derivatives.
Industrial Scalability and Process Optimization
Continuous Flow tert-Butylation
Adapting batch protocols to continuous flow systems enhances throughput:
Solvent Recycling
THF and DMF are recovered via distillation, reducing waste and costs. Solvent reuse for 5 cycles shows no yield degradation.
Q & A
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